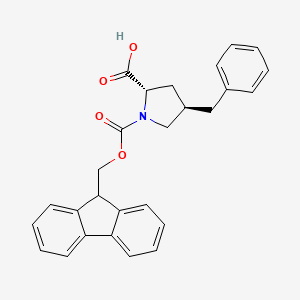

Fmoc-(2S,4R)-4-benzyl-pyrrolidine-2-carboxylic acid

Descripción general

Descripción

Fmoc-(2S,4R)-4-benzyl-pyrrolidine-2-carboxylic acid is a synthetic amino acid derivative commonly used in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely utilized in solid-phase peptide synthesis to protect the amino group during the elongation of peptide chains. The (2S,4R) configuration indicates the specific stereochemistry of the molecule, which is crucial for its biological activity and interactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-(2S,4R)-4-benzyl-pyrrolidine-2-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction involving an appropriate precursor.

Introduction of the Benzyl Group: The benzyl group is introduced via a substitution reaction, often using benzyl bromide or benzyl chloride as the benzylating agent.

Fmoc Protection: The final step involves the introduction of the Fmoc protecting group. This is typically achieved by reacting the amino acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as diisopropylethylamine (DIPEA).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.

Análisis De Reacciones Químicas

Types of Reactions

Fmoc-(2S,4R)-4-benzyl-pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).

Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids or peptides.

Substitution Reactions: The benzyl group can be modified through nucleophilic substitution reactions.

Common Reagents and Conditions

Deprotection: Piperidine in DMF is commonly used for Fmoc deprotection.

Coupling: Carbodiimides such as N,N’-diisopropylcarbodiimide (DIC) and coupling agents like hydroxybenzotriazole (HOBt) are used for peptide bond formation.

Substitution: Benzyl bromide or benzyl chloride are used for introducing the benzyl group.

Major Products Formed

Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.

Peptides: Coupling reactions result in the formation of peptides with the desired sequence.

Aplicaciones Científicas De Investigación

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Bz-Pro-OH is extensively used in SPPS, a method that allows for the efficient assembly of peptides. The Fmoc (fluorenylmethyloxycarbonyl) group serves as a protecting group for the amino functionality, enabling selective deprotection and coupling reactions without interfering with other functional groups. This characteristic is crucial for synthesizing complex peptide chains with high purity and yield.

| Feature | Details |

|---|---|

| Role | Protecting group in SPPS |

| Advantages | Selective modification, high yield |

| Applications | Synthesis of therapeutic peptides, custom peptides for research |

Drug Development

Peptide-Based Therapeutics

The compound plays a significant role in developing peptide-based drugs aimed at specific biological targets. Its ability to enhance the stability and bioavailability of drug candidates is vital in pharmaceutical research.

- Case Study: Anticancer Peptides

Recent studies have shown that peptides synthesized using Fmoc-Bz-Pro-OH exhibit improved binding affinities to cancer cell receptors, enhancing their therapeutic efficacy.

| Drug Type | Target Disease | Outcome |

|---|---|---|

| Anticancer peptides | Various cancers | Increased efficacy and reduced side effects |

Bioconjugation

Targeted Drug Delivery Systems

Fmoc-Bz-Pro-OH is utilized in bioconjugation processes, where it facilitates the attachment of peptides to biomolecules such as antibodies or imaging agents. This application is essential for creating targeted delivery systems that improve the therapeutic index of drugs.

- Example: Peptide-Drug Conjugates

Research has demonstrated that conjugating therapeutic peptides to antibodies using Fmoc-Bz-Pro-OH significantly enhances the specificity and efficacy of treatments.

| Bioconjugate Type | Target Application | Benefits |

|---|---|---|

| Peptide-drug conjugates | Cancer therapy | Improved targeting and reduced systemic toxicity |

Research in Neuroscience

Neuropeptide Synthesis

In neuroscience, Fmoc-Bz-Pro-OH is employed to synthesize neuropeptides that are crucial for studying neurological pathways. These peptides are instrumental in understanding the mechanisms underlying neurodegenerative diseases.

- Case Study: Alzheimer's Research

Peptides synthesized with Fmoc-Bz-Pro-OH have been used to investigate amyloid-beta interactions, providing insights into potential therapeutic strategies for Alzheimer's disease.

| Research Focus | Peptide Type | Significance |

|---|---|---|

| Alzheimer's disease | Neuropeptides | Insights into amyloid-beta interactions |

Custom Synthesis

Flexibility in Research Applications

Laboratories frequently utilize Fmoc-Bz-Pro-OH for custom synthesis projects, allowing researchers to tailor compounds for specific needs. This flexibility is essential for advancing research across various scientific disciplines.

| Field of Research | Custom Applications | Impact on Research |

|---|---|---|

| Medicinal chemistry | Tailored peptide designs | Accelerated development of novel therapeutics |

Mecanismo De Acción

The mechanism of action of Fmoc-(2S,4R)-4-benzyl-pyrrolidine-2-carboxylic acid involves its role as a chiral auxiliary in chemical reactions. The compound can control the stereochemistry of a reaction by selectively reacting with one of the reactants, thereby influencing the stereochemical outcome of the final product. This is particularly important in the synthesis of chiral drugs and other biologically active molecules.

Comparación Con Compuestos Similares

Similar Compounds

Fmoc-(2S,4S)-4-benzyl-pyrrolidine-2-carboxylic acid: This compound has a similar structure but with a different stereochemistry.

Fmoc-(2S,4R)-4-iodophenyl-pyrrolidine-2-carboxylic acid: This compound contains an iodophenyl group instead of a benzyl group.

Fmoc-(2S,4R)-4-pentynoyl-pyrrolidine-2-carboxylic acid: This compound contains a pentynoyl group instead of a benzyl group.

Uniqueness

Fmoc-(2S,4R)-4-benzyl-pyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of the benzyl group, which can influence its reactivity and interactions with other molecules. The Fmoc protecting group also provides versatility in peptide synthesis, allowing for the selective protection and deprotection of the amino group during peptide elongation.

Actividad Biológica

Fmoc-(2S,4R)-4-benzyl-pyrrolidine-2-carboxylic acid is a synthetic amino acid derivative that plays a significant role in peptide synthesis and drug development. Its unique structure, characterized by a fluorenylmethyloxycarbonyl (Fmoc) protecting group and specific stereochemistry, contributes to its diverse biological activities.

Chemical Structure and Properties

The compound's chemical structure is essential for its biological activity. The (2S,4R) configuration indicates specific stereochemical properties that influence how the compound interacts with biological systems. The presence of the benzyl group enhances its reactivity and potential interactions with other biomolecules.

| Property | Details |

|---|---|

| Molecular Formula | C₁₃H₁₅N₁O₃ |

| Molecular Weight | 235.27 g/mol |

| CAS Number | 1158891-05-4 |

| Stereochemistry | (2S,4R) |

| Fmoc Group | Protects the amino group during peptide synthesis |

Peptide Synthesis

This compound is primarily used as a building block in solid-phase peptide synthesis (SPPS). The Fmoc protecting group allows for selective deprotection, enabling efficient assembly of complex peptide chains. This method is crucial for producing peptides with specific biological activities.

Drug Development

The compound is valuable in the pharmaceutical industry for developing novel drug candidates. Its structure allows for modifications that can enhance the efficacy of drugs targeting specific receptors or pathways. Research has shown its utility in synthesizing enzyme inhibitors and receptor agonists/antagonists, which are vital in treating various diseases.

Bioconjugation

In bioconjugation techniques, this compound facilitates the attachment of biomolecules to therapeutic agents or imaging agents. This enhances the targeting capabilities and efficacy of treatments, particularly in cancer therapy and diagnostics.

Neuroscience Research

The compound is also utilized in neuroscience studies, particularly those involving neuropeptides. It aids researchers in understanding the role of specific peptides in neurological functions and disorders, contributing to advancements in neuropharmacology.

The mechanism of action of this compound involves its role as a chiral auxiliary in chemical reactions. The compound can selectively react with substrates, influencing the stereochemical outcomes of reactions critical in synthesizing chiral drugs and biologically active molecules.

Case Studies and Research Findings

- Peptide Synthesis Optimization : A study demonstrated that using this compound as a building block improved the yield and purity of synthesized peptides compared to traditional methods .

- Drug Development : Research highlighted its effectiveness in developing inhibitors targeting specific enzymes, showcasing its potential in creating more effective therapeutic agents .

- Neuropharmacology Applications : Investigations into neuropeptide interactions revealed that modifications using this compound could enhance binding affinities to neuronal receptors, providing insights into potential treatments for neurological disorders .

Propiedades

IUPAC Name |

(2S,4R)-4-benzyl-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25NO4/c29-26(30)25-15-19(14-18-8-2-1-3-9-18)16-28(25)27(31)32-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,19,24-25H,14-17H2,(H,29,30)/t19-,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TURIFBDQLJNYAM-CLOONOSVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.